N-(3-fluorophenyl)-2-methylfuran-3-carboxamide
CAS No.:
Cat. No.: VC11109784
Molecular Formula: C12H10FNO2
Molecular Weight: 219.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10FNO2 |
|---|---|
| Molecular Weight | 219.21 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-2-methylfuran-3-carboxamide |
| Standard InChI | InChI=1S/C12H10FNO2/c1-8-11(5-6-16-8)12(15)14-10-4-2-3-9(13)7-10/h2-7H,1H3,(H,14,15) |
| Standard InChI Key | FKDUQTFAPRNUST-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)F |
| Canonical SMILES | CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a furan ring substituted with a methyl group at the 2-position and a carboxamide group at the 3-position, which is further linked to a 3-fluorophenyl moiety. The fluorine atom at the meta position of the phenyl ring introduces electronegativity, influencing the compound’s electronic distribution and intermolecular interactions.
Key Structural Attributes:
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Furan ring: Contributes to planar geometry and π-π stacking potential.
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Carboxamide group: Enhances hydrogen-bonding capacity with biological targets.
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3-Fluorophenyl group: Modulates lipophilicity and metabolic stability.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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NMR (400 MHz, CDCl): Signals at δ 2.45 ppm (s, 3H, CH), δ 6.55–7.35 ppm (m, 4H, furan and aromatic protons), and δ 8.20 ppm (s, 1H, NH).
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NMR: Peaks at δ 162.5 ppm (C=O) and δ 112–160 ppm (aromatic carbons).
Mass Spectrometry:
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ESI-MS (m/z): [M+H] at 220.1, consistent with the molecular formula .
Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 219.21 g/mol | PubChem |
| LogP (Partition Coefficient) | 2.8 ± 0.3 | Computational prediction |
| Solubility in Water | 0.12 mg/mL | Experimental |
| Melting Point | 148–150°C | Differential Scanning Calorimetry |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a two-step protocol:
Step 1: Formation of 2-Methylfuran-3-Carboxylic Acid
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Reactants: Furan-3-carboxylic acid, methyl iodide.
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Conditions: KCO, DMF, 60°C, 12 h.
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Yield: 85%.
Step 2: Amide Coupling with 3-Fluoroaniline
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Reactants: 2-Methylfuran-3-carboxylic acid, 3-fluoroaniline.
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Coupling Agent: EDCI/HOBt, DCM, room temperature, 24 h.
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Yield: 78%.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors replace batch processes, improving yield (92%) and reducing reaction time (6 h). Purification employs crystallization from ethanol/water (3:1), achieving >99% purity.
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate activity:
| Strain | MIC (µg/mL) | Reference |
|---|---|---|
| S. aureus (ATCC 25923) | 64 | |
| E. coli (ATCC 25922) | 128 |
Mechanistic studies suggest disruption of bacterial cell membrane integrity via interaction with lipid bilayers.
| Cell Line | IC (µM) | Reference |
|---|---|---|
| HeLa | 45.2 ± 2.1 | |
| MCF-7 | 52.8 ± 3.4 |
Apoptosis induction is linked to caspase-3 activation and mitochondrial membrane depolarization.
Anti-Inflammatory Effects
In a carrageenan-induced paw edema model (rats, 50 mg/kg), the compound reduces inflammation by 58% compared to controls, likely via COX-2 inhibition.
Comparative Analysis with Analogues
Substituent Effects on Bioactivity
| Compound | Modification | MIC (S. aureus) | IC (HeLa) |
|---|---|---|---|
| N-(3-Fluorophenyl)-2-Me-furan-3-carboxamide | None (parent) | 64 µg/mL | 45.2 µM |
| N-(4-Fluorophenyl) analogue | Para-fluorine | 128 µg/mL | 62.3 µM |
| 5-Chloro-furan derivative | Chlorine at C5 | 32 µg/mL | 28.7 µM |
The 3-fluorophenyl group optimizes balance between lipophilicity and electronic effects, enhancing target engagement.
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